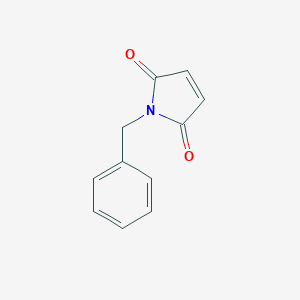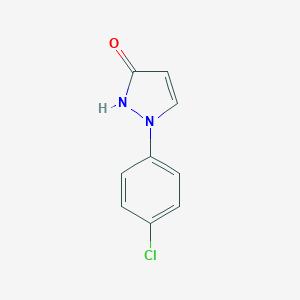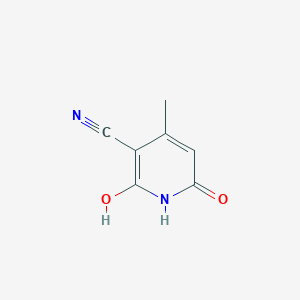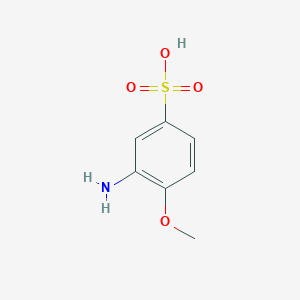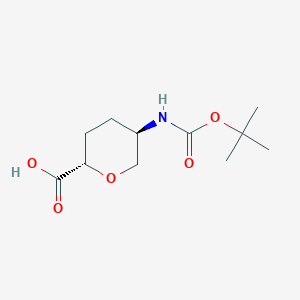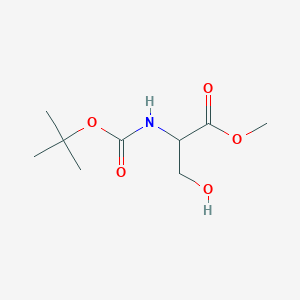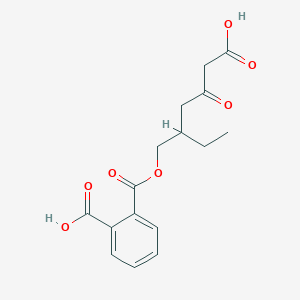![molecular formula C17H19N3O3S B042982 6-méthoxy-2-[(4-méthoxy-3,5-diméthyl-1-oxyde de pyridinium-1-ium-2-yl)méthylsulfanyl]-1H-benzimidazole CAS No. 142885-92-5](/img/structure/B42982.png)
6-méthoxy-2-[(4-méthoxy-3,5-diméthyl-1-oxyde de pyridinium-1-ium-2-yl)méthylsulfanyl]-1H-benzimidazole
Vue d'ensemble
Description
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent.
Applications De Recherche Scientifique
Activité antibactérienne
Le composé 6-méthoxy-2-[(4-méthoxy-3,5-diméthyl-1-oxyde de pyridinium-1-ium-2-yl)méthylsulfanyl]-1H-benzimidazole a été étudié pour son activité antibactérienne potentielle. Une série de dérivés de ce composé a été synthétisée et évaluée contre cinq souches de bactéries connues. Les résultats ont montré que certains de ces composés présentaient une activité antibactérienne puissante .
Inhibition de la corrosion
Une autre application de ce composé est dans le domaine de l'inhibition de la corrosion. Des études ont montré que ce composé peut être utilisé pour empêcher l'acier doux contre la corrosion en solution d'acide chlorhydrique. L'efficacité du composé comme inhibiteur de corrosion a été étudiée via des techniques électrochimiques, de surface et de calcul théorique .
Mécanisme hépatoprotecteur
Le composé a également été étudié pour son mécanisme hépatoprotecteur dans les hépatocytes humains traités au H2O2. Les résultats ont démontré que le prétraitement avec ce composé protégeait efficacement contre la perte de viabilité cellulaire, les dommages à la membrane cellulaire et l'accumulation de caspase-3 .
Évaluation de la cytotoxicité
Ce composé a été évalué pour sa cytotoxicité contre six lignées de cellules carcinomateuses. Il a été constaté que la plupart des dérivés présentaient une cytotoxicité plus élevée que le composé d'origine .
Activités antifongiques
En plus de ses propriétés antibactériennes, ce composé a également été testé pour ses activités antifongiques. Une série de nouveaux dérivés de ce composé a été synthétisée et évaluée pour ses activités antifongiques potentielles .
Synthèse de l'oméprazole
Le composé 5-méthoxy-2-[[(4-méthoxy-3,5-diméthyl-2-pyridinyl)méthyl]thio]-1H-benzimidazole N-oxyde est utilisé dans la synthèse de l'oméprazole, un médicament utilisé dans le traitement du reflux gastro-œsophagien, de l'ulcère peptique et du syndrome de Zollinger–Ellison .
Applications pharmaceutiques
Les composés hétérocycliques contenant de l'azote, comme celui-ci, sont fréquemment présents dans les molécules d'intérêt en chimie médicinale. Plus de 85 % de tous les composés biologiquement actifs sont des hétérocycles ou comprennent un hétérocycle, et le plus souvent, des hétérocycles azotés comme squelette dans leurs structures complexes .
Induction de la strobilation chez Aurelia coerulea
Le composé 5-méthoxy-2-[[(4-méthoxy-3,5-diméthyl-2-pyridinyl)méthyl]thio]-1H-benzimidazole N-oxyde a été utilisé pour induire la strobilation chez Aurelia coerulea, une espèce de méduse .
Mécanisme D'action
Target of Action
The compound, also known as “5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide”, is a derivative of Omeprazole . Omeprazole is a selective and irreversible proton pump inhibitor . It suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell .
Mode of Action
This compound, like Omeprazole, likely works by blocking the proton pump, H+/K+ ATPase in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound reduces the acidity of the stomach, providing relief from acid-related conditions .
Biochemical Pathways
The compound affects the biochemical pathway of gastric acid production. The primary effect is the reduction of acidity in the stomach. By inhibiting the H+/K+ ATPase enzyme, the compound prevents the transport of acidic hydrogen ions into the stomach, thereby reducing the overall acidity .
Pharmacokinetics
Based on its similarity to omeprazole, it is likely to be well-absorbed in the stomach and metabolized in the liver . The compound’s bioavailability may be influenced by factors such as dosage, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of the compound’s action is the reduction of gastric acidity. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . By reducing the acidity of the stomach, the compound can promote the healing of gastric ulcers and reduce symptoms such as heartburn and acid reflux .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
Propriétés
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





